2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile CAS 1537618-65-7 properties
2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile CAS 1537618-65-7 properties
An In-depth Technical Guide to 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS 1537618-65-7)
Authored by a Senior Application Scientist
Abstract
2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a substituted pyrimidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous approved therapeutics, and the specific arrangement of chloro, methoxy, and acetonitrile functionalities on this molecule presents a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, predicted spectral characteristics, and a discussion of its potential reactivity and applications, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel bioactive agents.
Core Compound Profile and Physicochemical Properties
2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted at the 2, 4, and 5 positions. The methoxy group at the 2-position and the chloro group at the 5-position significantly influence the electronic properties of the ring, while the acetonitrile moiety at the 4-position serves as a key functional handle for further chemical modification.[1] While extensive experimental data is not publicly available, its fundamental properties derived from supplier information are summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1537618-65-7 | [2] |
| Molecular Formula | C₇H₆ClN₃O | [2] |
| Molecular Weight | 183.60 g/mol | [2] |
| IUPAC Name | 2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile | N/A |
| InChI Key | LDBJNVCFXHPPPN-UHFFFAOYSA-N | [2] |
| Physical Form | Powder | [2] |
| Purity | Typically >95% (Varies by supplier) | N/A |
| Storage | Store at ambient temperature in a dry, well-ventilated place. |[2][3] |
Proposed Synthesis Pathway
While a specific, validated synthesis for 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is not widely published in peer-reviewed literature, a plausible and efficient route can be designed based on established pyrimidine chemistry. A logical approach involves the construction of the substituted pyrimidine ring followed by the introduction of the acetonitrile side chain. A likely precursor is 2,4,5-trichloropyrimidine, which allows for sequential, regioselective substitution of the chlorine atoms.
The rationale for this pathway is based on the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is the most activated towards nucleophilic substitution, followed by the chlorine at the 2-position. The chlorine at the 5-position is the least reactive. This allows for a controlled, stepwise introduction of the methoxy and acetonitrile groups.
Step-by-Step Proposed Protocol:
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Selective Methoxylation (Step 1): 2,4,5-Trichloropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled, low temperature. The highly reactive C4-Cl is substituted first, but a more controlled reaction can favor substitution at the C2 position. For this synthesis, we target the C2 substitution. The reaction is carefully monitored by TLC or LC-MS to ensure monosubstitution.
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Cyanomethylation (Step 2): The resulting 2-methoxy-4,5-dichloropyrimidine is then subjected to a nucleophilic substitution with a cyanide source, such as the anion of acetonitrile. This is typically achieved by deprotonating acetonitrile with a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to form the cyanomethyl anion (⁻CH₂CN). This anion then displaces the more reactive C4-chlorine atom. This type of reaction is a standard method for introducing carbon chains onto heterocyclic rings.[4]
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Purification: The final product is purified from the reaction mixture using standard laboratory techniques, such as extraction followed by column chromatography on silica gel to yield the pure 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile.
Structural Elucidation: Predicted Spectroscopic Data
The structural identity of the compound can be unequivocally confirmed through a combination of mass spectrometry and NMR spectroscopy. Below are the predicted spectral characteristics based on the compound's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | δ (ppm) ≈ 8.5 (s, 1H, pyrimidine H-6), 4.1 (s, 3H, -OCH₃), 4.0 (s, 2H, -CH₂CN) |
| ¹³C NMR | δ (ppm) ≈ 170 (pyrimidine C-2), 165 (pyrimidine C-4), 160 (pyrimidine C-6), 120 (pyrimidine C-5), 115 (-CN), 55 (-OCH₃), 25 (-CH₂CN) |
| Mass Spec (EI) | [M]⁺ at m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes), with key fragments corresponding to the loss of -CH₂CN, -OCH₃, and Cl. |
| IR Spectroscopy | ν (cm⁻¹) ≈ 2250 (C≡N stretch), 1600-1550 (C=N, C=C stretches of pyrimidine ring), 1250 (C-O stretch). |
These predictions are derived from standard chemical shift values and fragmentation patterns for similar heterocyclic structures.[5] Experimental verification is essential for confirmation.
Reactivity and Potential Applications in Drug Discovery
The compound's architecture presents multiple handles for chemical modification, making it a valuable intermediate. The chloro, methoxy, and nitrile groups each offer distinct reactivity profiles.
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The Chloro Group (C5): The chlorine atom at the 5-position is relatively unreactive towards nucleophilic aromatic substitution but is ideally suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
The Methoxy Group (C2): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization. The methoxy group itself can enhance binding interactions through hydrogen bonding and improve metabolic stability.[6]
-
The Acetonitrile Group (C4): The nitrile moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for the introduction of key pharmacophoric features or points for linker attachment in the development of chemical probes or PROTACs. The methylene protons adjacent to the nitrile are also acidic and can be deprotonated for further alkylation reactions.
Given the prevalence of the pyrimidine scaffold in pharmaceuticals, this compound is a prime candidate for use in developing inhibitors for various enzyme classes, such as kinases, or as a core for novel GPCR ligands.
Safety and Handling
As a research chemical, 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile should be handled with appropriate care in a laboratory setting.
Table 3: Hazard and Precautionary Information
| Category | Information | Source |
|---|---|---|
| Signal Word | Warning | [2] |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [2][3] |
| Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |
First Aid:
-
Inhalation: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[3]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling the compound.
Conclusion
2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a well-functionalized heterocyclic building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its distinct reactive sites allow for selective and diverse chemical modifications, making it an attractive starting point for the discovery of new therapeutic agents. While detailed experimental data remains sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and strategic application in research and development programs. Further experimental validation of the proposed synthetic routes and reactivity is encouraged to fully unlock the potential of this versatile compound.
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